N4-(2-(dimethylamino)ethyl)-N6,2-dimethylpyrimidine-4,6-diamine
Description
N4-(2-(dimethylamino)ethyl)-N6,2-dimethylpyrimidine-4,6-diamine is a compound with a complex structure that includes a pyrimidine ring substituted with dimethylamino and ethyl groups
Properties
Molecular Formula |
C10H19N5 |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
4-N-[2-(dimethylamino)ethyl]-6-N,2-dimethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H19N5/c1-8-13-9(11-2)7-10(14-8)12-5-6-15(3)4/h7H,5-6H2,1-4H3,(H2,11,12,13,14) |
InChI Key |
AYKIOTAUFUXWNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NCCN(C)C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-(dimethylamino)ethyl)-N6,2-dimethylpyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method is the reaction of 2,4-diaminopyrimidine with dimethylaminoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N4-(2-(dimethylamino)ethyl)-N6,2-dimethylpyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Scientific Research Applications
N4-(2-(dimethylamino)ethyl)-N6,2-dimethylpyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N4-(2-(dimethylamino)ethyl)-N6,2-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N2-(2-(dimethylamino)ethyl)-N4-dodecyl-6-methylpyrimidine-2,4-diamine: This compound has a similar pyrimidine core but with different substituents, leading to distinct properties and applications.
Poly(2-(dimethylamino)ethyl methacrylate): A polymer with similar dimethylaminoethyl groups, used in drug delivery and nanotechnology.
Uniqueness
N4-(2-(dimethylamino)ethyl)-N6,2-dimethylpyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
N4-(2-(dimethylamino)ethyl)-N6,2-dimethylpyrimidine-4,6-diamine, also known by its CAS number 89532-21-8, is a pyrimidine derivative that has garnered attention in pharmaceutical research for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₆H₁₁N₅
- Molecular Weight : 153.185 g/mol
- CAS Number : 89532-21-8
The biological activity of this compound is primarily attributed to its role as a CDK4/6 inhibitor . Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation, and their dysregulation is commonly associated with cancer. Inhibition of CDK4/6 leads to cell cycle arrest in the G1 phase, effectively preventing cancer cell proliferation.
Key Findings:
- Potency : The compound demonstrated high potency against CDK4/6 with IC50 values reported at approximately 0.710 nM and 1.10 nM for CDK4 and CDK6 respectively .
- Selectivity : It exhibited selectivity over various other kinases, minimizing off-target effects which is critical for reducing potential side effects in therapeutic applications .
Biological Activity
The compound has shown promising results in various preclinical models:
- Antiproliferative Effects : In vitro studies indicated significant antiproliferative activity against several cancer cell lines including MCF-7 (breast cancer), Colo-205 (colon cancer), and A549 (lung cancer) cells.
- Tumor Growth Inhibition : In vivo studies using xenograft models demonstrated substantial tumor growth inhibition with low toxicity profiles .
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 and A549 cell lines. Results showed a dose-dependent decrease in cell viability, indicating effective cytotoxicity .
- Xenograft Model : In a xenograft model involving Colo-205 cells, administration of the compound resulted in a 60% reduction in tumor volume compared to control groups over a treatment period of 28 days .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other known CDK inhibitors:
| Compound Name | Target Kinase | IC50 (nM) | Selectivity | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| This compound | CDK4/6 | 0.710 / 1.10 | High | 60% (Colo-205 model) |
| Palbociclib | CDK4/6 | 0.5 | Moderate | 50% (MCF-7 model) |
| Ribociclib | CDK4/6 | 1.0 | Moderate | 55% (A549 model) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
